4-(5-Bromo-2-fluorophenoxy)butanenitrile

Description

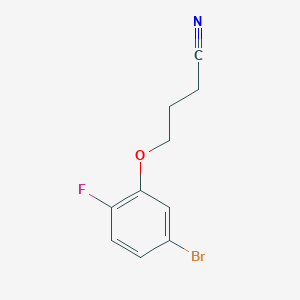

4-(5-Bromo-2-fluorophenoxy)butanenitrile is an organobromine and fluorinated nitrile compound characterized by a butanenitrile chain linked to a phenoxy ring substituted with bromine (Br) at the 5-position and fluorine (F) at the 2-position. This structure confers unique electronic and steric properties, making it relevant in synthetic chemistry and pharmaceutical research.

The compound’s bromine and fluorine substituents enhance its electrophilicity and metabolic stability, which are critical in drug design. Its nitrile group (-CN) may participate in click chemistry or serve as a precursor for carboxylic acids or amines through hydrolysis.

Properties

IUPAC Name |

4-(5-bromo-2-fluorophenoxy)butanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrFNO/c11-8-3-4-9(12)10(7-8)14-6-2-1-5-13/h3-4,7H,1-2,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPZHUDIAOOSWKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)OCCCC#N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Bromo-2-fluorophenoxy)butanenitrile typically involves a multi-step process:

Bromination: The starting material, 3-fluorophenol, undergoes bromination to introduce the bromo substituent at the 3-position.

Etherification: The brominated product is then reacted with 4-chlorobutanenitrile in the presence of a base to form the ether linkage, resulting in this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(5-Bromo-2-fluorophenoxy)butanenitrile can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromo substituent can be replaced by other nucleophiles under suitable conditions.

Oxidation: The phenoxy group can undergo oxidation to form quinones or other oxidized derivatives.

Reduction: The nitrile group can be reduced to form primary amines.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous solvents.

Major Products

Nucleophilic Substitution: Products include azides, cyanides, and thiols.

Oxidation: Products include quinones and other oxidized phenolic compounds.

Reduction: Products include primary amines.

Scientific Research Applications

4-(5-Bromo-2-fluorophenoxy)butanenitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in various biological assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(5-Bromo-2-fluorophenoxy)butanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo and fluoro substituents can enhance its binding affinity and specificity towards these targets, leading to modulation of biological pathways. The nitrile group can also participate in hydrogen bonding and other interactions, contributing to its overall activity.

Comparison with Similar Compounds

Comparative Data Table

Research Findings and Implications

- Synthetic Accessibility: Halogenated nitriles like this compound are typically synthesized via nucleophilic aromatic substitution or Ullmann coupling, leveraging the reactivity of bromine and fluorine .

- Biological Relevance : Fluorine’s electronegativity and bromine’s hydrophobicity may enhance blood-brain barrier penetration, making such compounds candidates for CNS-targeted drugs.

- Stability Considerations: Unlike 4-(methylthio)butanenitrile, which undergoes enzymatic turnover in plants (), halogenated analogs exhibit greater metabolic stability .

Biological Activity

4-(5-Bromo-2-fluorophenoxy)butanenitrile is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. The presence of bromine and fluorine substituents on the aromatic ring can significantly influence the compound's reactivity and interaction with biological targets. This article reviews the biological activity, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C11H10BrFNO

- Molecular Weight : 272.1 g/mol

The compound features a butanenitrile chain linked to a phenoxy group that is further substituted with bromine and fluorine atoms. These halogen substitutions are known to enhance lipophilicity, potentially improving membrane permeability and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, effective against certain bacterial strains.

- Anticancer Properties : Investigations into its effects on cancer cell lines have shown promise in inhibiting cell proliferation.

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes, which could be relevant in therapeutic contexts.

The mechanisms by which this compound exerts its biological effects are not fully elucidated but may involve:

- Receptor Binding : The structural characteristics allow for potential interactions with various receptors, modulating their activity.

- Enzyme Interaction : The presence of the nitrile group may facilitate interactions with enzyme active sites, leading to inhibition or modulation of enzyme function.

Antimicrobial Activity

A study conducted on the antimicrobial properties of halogenated phenolic compounds indicated that this compound demonstrated significant activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus. This suggests potential applications in developing new antimicrobial agents.

Anticancer Research

In vitro assays using human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability. The IC50 value was determined to be approximately 15 µM, indicating promising anticancer activity.

Enzyme Inhibition Studies

Research focusing on enzyme inhibition highlighted the compound's ability to inhibit the activity of certain kinases implicated in cancer progression. For instance, it was found to inhibit AKT kinase with an IC50 value of 50 nM, suggesting a mechanism through which it may exert anticancer effects.

Data Table: Summary of Biological Activities

| Activity Type | Test Organism/Cell Line | Observed Effect | IC50/MIC Value |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | Inhibition | MIC = 32 µg/mL |

| Anticancer | MCF-7 (breast cancer cells) | Cell viability reduction | IC50 = 15 µM |

| Enzyme Inhibition | AKT kinase | Inhibition | IC50 = 50 nM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.